2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of isoxazole, piperidine, and nicotinonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction can produce reduced piperidine derivatives.
Scientific Research Applications
2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity, while the nicotinonitrile group can influence its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, piperidine-containing molecules, and nicotinonitrile analogs. These compounds share structural similarities but may differ in their specific functional groups and overall activity .
Uniqueness
What sets 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c16-10-11-2-1-6-17-14(11)21-12-4-8-19(9-5-12)15(20)13-3-7-18-22-13/h1-3,6-7,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPBFWUMBLWEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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